

In-Depth Technical Guide: Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

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Compound of Interest

Compound Name: ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B186488

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CAS Number: 23286-70-6

This technical guide provides a comprehensive overview of **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate**, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a yellow flaky crystalline solid.^[1] It is readily soluble in common organic solvents such as ethanol, acetone, and benzene, and it is also soluble in water.^[1]

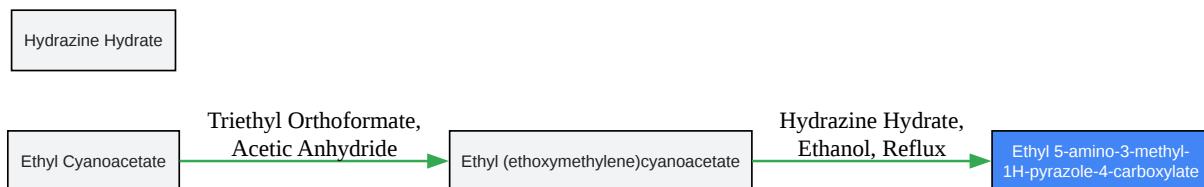
Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	[2]
Molecular Weight	169.18 g/mol	[2]
CAS Number	23286-70-6	[2]
Appearance	Yellow flaky crystal	[1]
Melting Point	102-104 °C	[1]
Solubility	Soluble in water and common organic solvents	[1]
InChI	InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)	[2]
InChIKey	WOCMZIZZYXHVSPS-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=C(NN=C1N)C	[2]

Synthesis

While a highly detailed, step-by-step experimental protocol for the synthesis of **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is not readily available in the public domain, the general synthetic approach involves the reaction of ethyl cyanoacetate, triethyl orthoformate, and an acid, heated in the presence of a catalyst.[\[1\]](#) A plausible synthetic workflow, based on established pyrazole synthesis methodologies, is outlined below.

General Synthetic Pathway

The synthesis of 5-aminopyrazoles often proceeds via the condensation of a β -ketonitrile or a related precursor with hydrazine or a hydrazine derivative. For the target molecule, a likely precursor would be an ethoxymethylenecyanoacetate derivative which is then cyclized with a hydrazine.

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Caption: Plausible synthetic route to **Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate**.

Illustrative Experimental Protocol (Based on related compounds)

The following protocol is for the synthesis of a structurally similar compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and can be adapted for the target molecule.

Materials:

- Ethyl (ethoxymethylene)cyanoacetate
- Methylhydrazine (or hydrazine hydrate for the N-unsubstituted pyrazole)
- Toluene
- Chilled brine solution

Procedure:

- Ethyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.
- Methylhydrazine is added dropwise to the reactor at a controlled temperature of 20-25 °C using a chilled brine bath.
- The reaction mixture is stirred for 1-3 hours at this temperature.
- The mixture is then heated to reflux for 2 hours.

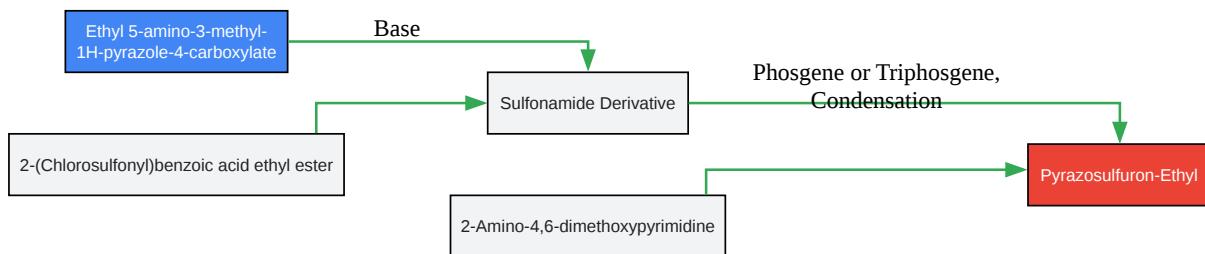
- After reflux, the solution is cooled to 9-10 °C to allow for product precipitation.
- The resulting solid is collected by filtration and dried to yield the pyrazole product.

Applications in Drug Development and Agrochemicals

The primary documented application of **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is as a crucial intermediate in the synthesis of the sulfonylurea herbicide, pyrazosulfuron-ethyl. [3]

Synthesis of Pyrazosulfuron-Ethyl

Pyrazosulfuron-ethyl is a broad-spectrum herbicide that acts by inhibiting the biosynthesis of essential amino acids in plants.[4] The synthesis involves the sulfamoylation of the 5-amino group of the pyrazole ring, followed by condensation with a pyrimidine derivative.



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Caption: Synthetic pathway from the title compound to the herbicide Pyrazosulfuron-Ethyl.

Potential in Medicinal Chemistry

While specific biological activities for **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have demonstrated a wide range of biological activities, including:

- Anti-inflammatory
- Analgesic
- Anticancer
- Antimicrobial

The presence of amino and carboxylate functional groups on the pyrazole ring of the title compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Hazard Information

Based on available data, **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** is classified with the following hazards:

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

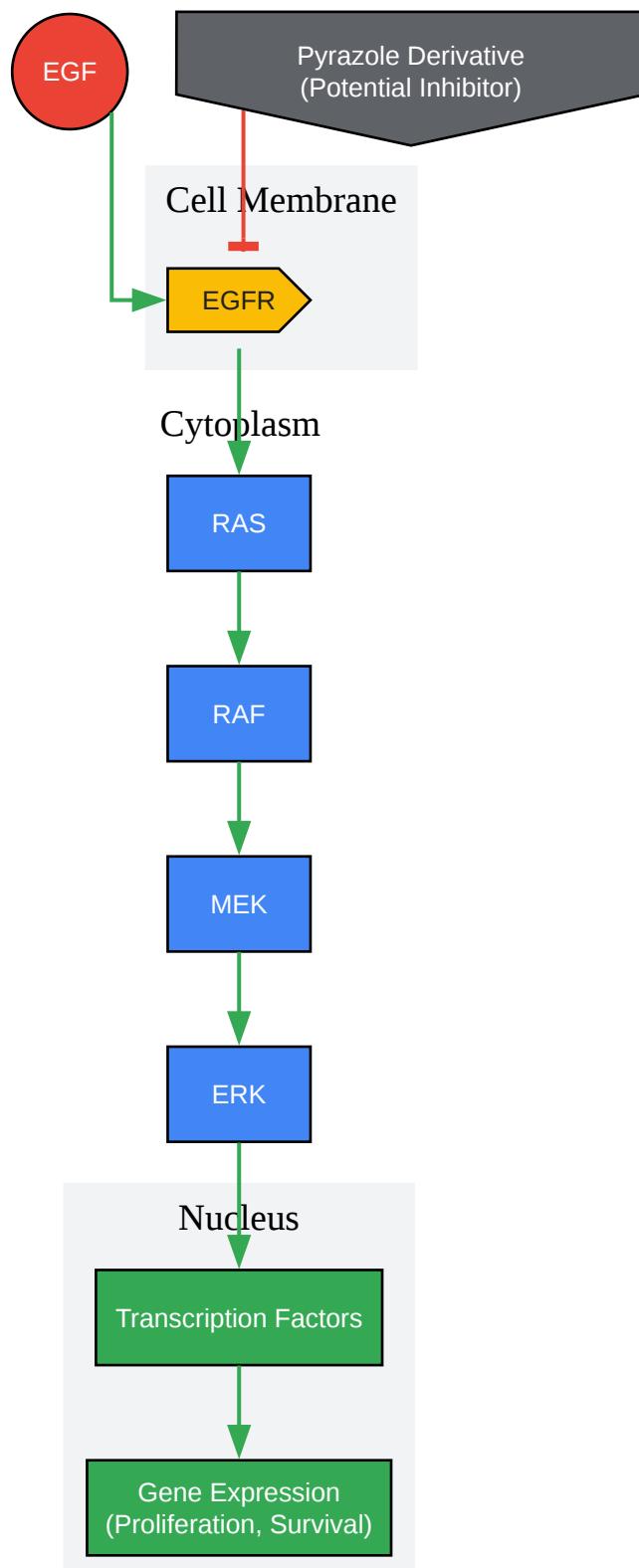
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Signaling Pathways of Related Pyrazole Derivatives

Specific signaling pathway involvement for **ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate** has not been elucidated. However, numerous pyrazole-containing compounds are known to modulate key signaling pathways implicated in various diseases. For instance, certain

pyrazole derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.



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Caption: General representation of the EGFR signaling pathway and the potential inhibitory action of pyrazole derivatives.

Conclusion

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a valuable chemical intermediate with a primary, well-documented role in the agrochemical industry. Its versatile structure, featuring a functionalized pyrazole core, also presents opportunities for the development of novel compounds in the field of medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives could unveil new therapeutic applications.

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